LU-002i

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

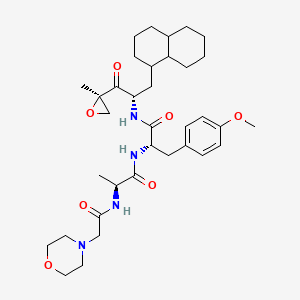

分子式 |

C35H52N4O7 |

|---|---|

分子量 |

640.8 g/mol |

IUPAC 名称 |

(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide |

InChI |

InChI=1S/C35H52N4O7/c1-23(36-31(40)21-39-15-17-45-18-16-39)33(42)38-30(19-24-11-13-27(44-3)14-12-24)34(43)37-29(32(41)35(2)22-46-35)20-26-9-6-8-25-7-4-5-10-28(25)26/h11-14,23,25-26,28-30H,4-10,15-22H2,1-3H3,(H,36,40)(H,37,43)(H,38,42)/t23-,25?,26?,28?,29-,30-,35+/m0/s1 |

InChI 键 |

IJXUVRJYZJRYCL-BGPVXCRASA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2CCCC3C2CCCC3)C(=O)[C@]4(CO4)C)NC(=O)CN5CCOCC5 |

规范 SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2CCCC3C2CCCC3)C(=O)C4(CO4)C)NC(=O)CN5CCOCC5 |

产品来源 |

United States |

Foundational & Exploratory

what is LU-002i mechanism of action

An in-depth guide to the mechanism of action of LU-002i, a selective inhibitor of the immunoproteasome subunit β2i.

Introduction

This compound is a potent and selective small molecule inhibitor targeting the β2i (also known as MECL-1) subunit of the human immunoproteasome.[1][2] Chemically, it is classified as a peptide epoxyketone.[3][4] Its mechanism of action involves the irreversible covalent modification of the active site of its target, leading to the specific inhibition of the proteasome's trypsin-like activity.[2] Developed from the scaffold of the broader proteasome inhibitor ONX 0914, this compound achieves its pronounced selectivity for the β2i subunit through the strategic incorporation of a bulky decahydronaphthalene (decalin) residue at the P1 position of the peptide backbone. This specificity makes this compound a valuable research tool for dissecting the distinct biological roles of the immunoproteasome subunits and a potential therapeutic lead for autoimmune and inflammatory diseases.

Core Mechanism of Action: Covalent Inhibition

The primary mechanism of action of this compound is the irreversible inhibition of the β2i proteasome subunit's catalytic activity. This is achieved through a covalent bonding mechanism mediated by its α',β'-epoxyketone "warhead".

-

Targeting the Active Site: The proteasome's proteolytic activity resides in the N-terminal threonine (Thr1) residue of its catalytic β-subunits. The hydroxyl group of this threonine acts as the primary nucleophile in the peptide bond hydrolysis reaction.

-

Covalent Modification: this compound is designed to mimic a natural peptide substrate, allowing it to enter the catalytic chamber and bind to the active site. Once positioned, the Thr1 hydroxyl group performs a nucleophilic attack on one of the epoxide carbons of the this compound warhead. This attack opens the strained epoxide ring and forms a stable ester bond, which is followed by the formation of a six-membered morpholine ring adduct. This covalent modification is essentially irreversible, permanently inactivating the catalytic subunit.

Basis of Subunit Selectivity

The defining characteristic of this compound is its high selectivity for the immunoproteasome subunit β2i over its constitutive counterpart, β2c. This selectivity is not derived from the reactive warhead, but from the peptide component of the inhibitor, specifically the bulky P1 side chain.

-

Structural Differences in Substrate Pockets: While the β2i and β2c subunits are highly homologous, subtle differences exist in the architecture of their S1 substrate-binding pockets. The S1 pocket of the β2i subunit is more flexible and can more readily accommodate large, hydrophobic residues.

-

Role of the P1 Decalin Moiety: this compound was engineered by installing a large decalin group at the P1 position. This bulky moiety fits favorably into the adaptable S1 pocket of β2i. In contrast, the S1 pocket of the β2c subunit is more rigid, leading to steric hindrance that disfavors the binding of this compound. This differential binding affinity is the primary determinant of the observed selectivity.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified using various in vitro assays, primarily competitive activity-based protein profiling (ABPP). The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency and selectivity.

| Target Subunit | IC₅₀ Value (nM) | Assay Conditions / Cell Line | Reference(s) |

| β2i (MECL-1) | 220 | Competitive ABPP | |

| β2i (MECL-1) | 180 | Competitive ABPP in Raji cell lysates | |

| β2c | 2,500 | Not specified | |

| β2c | 12,100 | Competitive ABPP in Raji cell lysates | |

| Selectivity (β2c/β2i) | ~45-fold to 70-fold | Calculated from IC₅₀ values |

Experimental Protocols

The key experimental technique used to determine the potency and selectivity of this compound is Competitive Activity-Based Protein Profiling (ABPP) .

Principle of Competitive ABPP

ABPP is a powerful chemical proteomic method used to assess the engagement of an inhibitor with its target enzyme in a complex biological sample (e.g., cell lysate). The assay measures the ability of an unlabeled inhibitor (this compound) to compete with a fluorescently-tagged, broad-spectrum activity-based probe (ABP) for binding to the active sites of proteasome subunits. A reduction in fluorescent signal from a specific subunit corresponds to its inhibition by the test compound.

Detailed Methodology

-

Sample Preparation: Prepare whole-cell lysates from a relevant cell line, such as the human B-cell lymphoma line Raji, which expresses both constitutive and immunoproteasomes.

-

Inhibitor Incubation: Aliquots of the cell lysate are incubated with varying concentrations of this compound for a defined period (e.g., 60 minutes) at 37°C to allow for target engagement. A control sample with vehicle (e.g., DMSO) is included.

-

Probe Labeling: A broad-spectrum, fluorescently-tagged proteasome ABP (e.g., a Bodipy-tagged epoxyketone) is added to all samples and incubated for an additional period (e.g., 60 minutes). This probe will covalently label the active sites of any proteasome subunits not already blocked by this compound.

-

Denaturation and Separation: The reactions are quenched by adding SDS-PAGE loading buffer. The proteins are then denatured by boiling and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Quantification: The gel is scanned using a fluorescence laser scanner at the appropriate wavelength for the probe's fluorophore. The fluorescent bands corresponding to the different proteasome subunits (which migrate at distinct molecular weights) are identified.

-

Data Analysis: The fluorescence intensity of each band is quantified. The intensity in the this compound-treated samples is compared to the vehicle control. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Downstream Signaling and Cellular Consequences

By selectively inhibiting the β2i subunit, this compound disrupts the normal function of the immunoproteasome, which is predominantly expressed in cells of the lymphatic system. This has significant downstream consequences for immune signaling pathways.

-

Antigen Presentation: The immunoproteasome plays a crucial role in generating peptide fragments from foreign and endogenous proteins for presentation by MHC class I molecules, a key step in initiating adaptive immune responses by cytotoxic T-lymphocytes. Inhibition of β2i alters the repertoire of peptides produced, thereby modulating T-cell responses.

-

Cytokine Production: The activity of the immunoproteasome is linked to the regulation of pro-inflammatory cytokine production.

-

NF-κB Pathway Regulation: A major pathway affected by proteasome inhibition is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκB. Upon receiving an upstream signal, IκB is phosphorylated and then ubiquitinated, which targets it for degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and survival genes. By blocking the proteasome, inhibitors like this compound prevent the degradation of IκB, thus trapping NF-κB in the cytoplasm and suppressing its activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

LU-002i: A Technical Guide to the Selective β2i Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in maintaining cellular homeostasis. The 26S proteasome, the central enzyme of this pathway, is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. In higher vertebrates, a specialized form of the proteasome, the immunoproteasome, is predominantly expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like interferon-γ (IFN-γ). The immunoproteasome contains three distinct catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1c, β2c, and β5c). These specialized subunits alter the proteolytic activity of the proteasome, enhancing its ability to generate antigenic peptides for presentation by MHC class I molecules, thereby playing a crucial role in the immune response.[1][2][3]

LU-002i is a potent and selective inhibitor of the β2i (MECL-1) subunit of the human immunoproteasome.[4][5] As an epoxyketone-based inhibitor, this compound offers a valuable tool for dissecting the specific biological roles of the β2i subunit and presents a potential therapeutic avenue for targeting diseases with immunoproteasome involvement. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, experimental protocols for its characterization, and its impact on key cellular signaling pathways.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound have been characterized against the six catalytic subunits of the human constitutive proteasome (cCP) and immunoproteasome (iCP). The following table summarizes the half-maximal inhibitory concentrations (IC50) as determined by competitive activity-based protein profiling (ABPP) in Raji cell lysates.

| Proteasome Subunit | IC50 (nM) |

| Immunoproteasome (iCP) | |

| β1i (LMP2) | >100,000 |

| β2i (MECL-1) | 220 |

| β5i (LMP7) | >100,000 |

| Constitutive Proteasome (cCP) | |

| β1c | >100,000 |

| β2c | 9,900 |

| β5c | >100,000 |

Data sourced from Xin, B.-T., et al. (2019).

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's effects.

Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination

This protocol outlines a general workflow for determining the IC50 of a proteasome inhibitor like this compound using a competitive ABPP approach.

Materials:

-

Cell line expressing both constitutive and immunoproteasomes (e.g., Raji cells)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 2 mM ATP)

-

This compound stock solution (in DMSO)

-

Activity-based probe (ABP) specific for proteasome subunits (e.g., a fluorescently tagged or biotinylated broad-spectrum proteasome probe)

-

SDS-PAGE gels and buffers

-

Fluorescence scanner or streptavidin-HRP and chemiluminescence detection reagents

Procedure:

-

Cell Lysate Preparation: Harvest cells and prepare a whole-cell lysate by sonication or douncing in ice-cold lysis buffer. Determine the protein concentration of the lysate.

-

Inhibitor Incubation: In a microcentrifuge tube, pre-incubate a fixed amount of cell lysate with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30-60 minutes) at 37°C to allow for target engagement.

-

Probe Labeling: Add the activity-based probe to the inhibitor-treated lysates and incubate for a further specified time (e.g., 30-60 minutes) at 37°C. The probe will covalently label the active sites of the proteasome subunits that are not blocked by this compound.

-

SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples. Separate the proteins by SDS-PAGE.

-

Detection and Analysis:

-

For fluorescent probes, visualize the labeled proteasome subunits directly using a fluorescence gel scanner.

-

For biotinylated probes, transfer the proteins to a membrane, probe with streptavidin-HRP, and detect using a chemiluminescent substrate.

-

-

Quantification: Quantify the signal intensity of the bands corresponding to the proteasome subunits. The decrease in signal intensity in the presence of this compound is proportional to the inhibition of the respective subunit.

-

IC50 Calculation: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Proteasome Activity Assay (Proteasome-Glo™ Assay)

This protocol describes the measurement of proteasome activity in cell lysates or intact cells using a commercially available luminescent assay.

Materials:

-

Cells or cell lysates to be assayed

-

This compound

-

Proteasome-Glo™ Assay System (Promega) containing a luminogenic proteasome substrate specific for the desired activity (e.g., Suc-LLVY-Glo™ for chymotrypsin-like activity)

-

Opaque-walled multiwell plates

-

Luminometer

Procedure:

-

Sample Preparation:

-

For Cell Lysates: Prepare cell lysates as described in the ABPP protocol.

-

For Intact Cells: Seed cells in an opaque-walled multiwell plate and allow them to adhere overnight.

-

-

Inhibitor Treatment: Treat the cells or lysates with various concentrations of this compound or vehicle control for the desired time.

-

Assay Reagent Preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

-

Luminescent Reaction: Add the prepared Proteasome-Glo™ reagent to each well of the multiwell plate containing the treated samples.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow for the proteasome to cleave the substrate and generate a luminescent signal.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: A decrease in the luminescent signal in this compound-treated samples compared to the control indicates inhibition of proteasome activity.

Cell Viability Assay (MTT Assay)

This protocol details the assessment of cell viability and cytotoxicity of this compound using a colorimetric MTT assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.

Western Blot for Ubiquitinated Proteins

This protocol describes the detection of the accumulation of ubiquitinated proteins following proteasome inhibition by this compound.

Materials:

-

Cells treated with this compound or vehicle control

-

Lysis buffer (RIPA buffer or similar) supplemented with protease and deubiquitinase inhibitors (e.g., NEM)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ubiquitin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: An accumulation of high molecular weight smeared bands in the lanes of this compound-treated samples indicates an increase in polyubiquitinated proteins due to proteasome inhibition.

Signaling Pathways and Experimental Workflows

The selective inhibition of the β2i subunit of the immunoproteasome by this compound can have significant downstream effects on cellular signaling and function, particularly in immune cells.

Impact on NF-κB Signaling Pathway

The role of the immunoproteasome in the canonical NF-κB pathway is a subject of ongoing research. While the constitutive proteasome is known to be essential for the degradation of IκBα, leading to the activation of NF-κB, the specific contribution of the β2i subunit is less clear. Selective inhibition of β2i with this compound allows for the precise investigation of its role in this critical inflammatory pathway. A potential mechanism involves the altered processing of IκBα or other regulatory proteins in the NF-κB cascade.

Caption: Potential impact of this compound on the NF-κB signaling pathway.

Modulation of MHC Class I Antigen Presentation

The immunoproteasome is specialized in generating peptides with C-terminal hydrophobic or basic residues, which are optimal for binding to MHC class I molecules. The β2i subunit, with its trypsin-like activity, preferentially cleaves after basic residues. By selectively inhibiting β2i, this compound can alter the repertoire of peptides generated from endogenous proteins, potentially leading to a change in the antigenic landscape presented on the cell surface to cytotoxic T lymphocytes (CTLs).

References

- 1. The role of the proteasome in the generation of MHC class I ligands and immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Role of the Immunoproteasome in Protein Homeostasis [mdpi.com]

- 3. Emerging roles of immunoproteasomes beyond MHC class I antigen processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Synthesis of LU-002i: A Selective Inhibitor of the Immunoproteasome Subunit β2i

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in maintaining protein homeostasis and regulating a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this system, exists in several forms. The constitutive proteasome (cCP) is ubiquitously expressed, while the immunoproteasome (iCP) is predominantly found in cells of hematopoietic origin and can be induced in other cells by pro-inflammatory stimuli. The iCP contains three distinct catalytic subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1c, β2c, and β5c). This differential expression and substrate specificity make the iCP an attractive therapeutic target for autoimmune diseases and certain cancers. LU-002i has emerged as a valuable chemical probe for studying the specific roles of the β2i subunit, demonstrating high selectivity over its constitutive counterpart, β2c. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery of this compound: A Structure-Based Design Approach

The discovery of this compound was the result of a systematic structure-based design and screening effort aimed at identifying selective inhibitors for the β2 subunits of the human proteasome.[1][2] The high structural similarity between the β2c and β2i subunits presented a significant challenge for the development of selective inhibitors.[2]

The development of this compound was guided by lead structures such as the vinyl sulfone inhibitor LU-102 and the epoxyketone ONX 0914 (also known as PR-957).[2] A focused library of compounds was synthesized and screened, leading to the identification of the epoxyketone this compound (also referred to as compound 5 in the primary literature) as a potent and selective inhibitor of the β2i subunit.[1]

Experimental Workflow for the Discovery of this compound

Synthesis of this compound

This compound is a peptide epoxyketone. The initial synthesis reported in the literature produced this compound as a mixture of stereoisomers, particularly concerning the decalin moiety. Subsequent studies focused on the synthesis of stereomerically pure analogues to determine the active stereoisomer.

General Synthetic Scheme

The synthesis of peptide epoxyketones like this compound generally involves the coupling of peptide fragments followed by the introduction of the epoxyketone warhead. The detailed, step-by-step protocol is often found in the supplementary information of the primary research articles. The core structure involves a peptide backbone coupled to a decalinalanine residue at the P1 position and is capped with an N-terminal morpholine group.

A representative, though not fully detailed, synthetic approach would involve:

-

Synthesis of the P1 Decalin-Alanine Residue: This is a key and complex part of the synthesis, and as mentioned, was initially produced as a mix of stereoisomers.

-

Peptide Coupling: Standard solid-phase or solution-phase peptide synthesis techniques are used to assemble the peptide backbone.

-

Introduction of the Epoxyketone: The epoxyketone "warhead" is typically introduced at the C-terminus of the peptide chain.

-

N-terminal Capping: The final step involves the addition of the morpholine group to the N-terminus.

Biological Activity and Data Presentation

This compound is a potent and selective inhibitor of the β2i subunit of the human immunoproteasome. Its inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50).

| Compound | Target Subunit | IC50 (nM) | Selectivity (β2c/β2i) |

| This compound | β2i | 220 | 45-fold |

| β2c | ~10,000 | ||

| β1c | > 100,000 | ||

| β1i | > 100,000 | ||

| β5c | > 100,000 | ||

| β5i | > 100,000 |

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

The inhibitory activity and selectivity of this compound were determined using a competitive activity-based protein profiling (ABPP) assay. This technique utilizes activity-based probes (ABPs) that covalently bind to the active sites of enzymes.

Protocol Outline:

-

Cell Lysate Preparation: Cell lysates (e.g., from Raji cells, which express the immunoproteasome) are prepared.

-

Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the inhibitor (this compound) for a defined period to allow for target engagement.

-

ABP Labeling: A broad-spectrum proteasome ABP (often fluorescently tagged) is added to the lysate. The ABP will label the active sites of proteasome subunits that are not blocked by the inhibitor.

-

SDS-PAGE and Fluorescence Scanning: The proteins in the lysate are separated by SDS-PAGE, and the gel is scanned for fluorescence. The intensity of the fluorescent signal for each proteasome subunit is inversely proportional to the inhibitory activity of the compound at that concentration.

-

IC50 Determination: The IC50 values are calculated by plotting the fluorescence intensity against the inhibitor concentration.

ABPP Experimental Workflow

References

The Role of LU-002i in Immunoproteasome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance and application of LU-002i, a selective inhibitor of the β2i (MECL-1) subunit of the human immunoproteasome. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory profile, and detailed experimental protocols for its use in research, serving as a valuable resource for scientists in immunology, oncology, and drug discovery.

Introduction to this compound and the Immunoproteasome

The proteasome is a critical cellular machinery responsible for protein degradation, playing a vital role in maintaining protein homeostasis and regulating numerous cellular processes.[1] In immune cells, a specialized form of the proteasome, known as the immunoproteasome, is predominantly expressed.[2] The immunoproteasome contains three distinct catalytic subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1c, β2c, and β5c).[2] This alteration in subunit composition results in different cleavage preferences, optimizing the generation of peptides for MHC class I antigen presentation and influencing cytokine production and T-cell differentiation.[3][4]

Selective inhibition of individual immunoproteasome subunits is a key strategy to dissect their specific biological functions and to develop targeted therapies for autoimmune diseases and certain cancers. This compound has emerged as a valuable chemical tool for specifically investigating the role of the β2i subunit.

This compound is a potent and selective epoxyketone-based inhibitor of the human immunoproteasome subunit β2i. It was developed from the structural blueprint of the broader immunoproteasome inhibitor ONX-0914. Originally synthesized as a mixture of diastereomers, subsequent studies identified the active stereoisomer. Its high selectivity allows for the precise interrogation of the β2i subunit's function in various cellular and disease contexts.

Quantitative Inhibitory Profile of this compound

The inhibitory activity and selectivity of this compound have been characterized using competitive activity-based protein profiling (ABPP). The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the six catalytic subunits of the human constitutive proteasome (cCP) and immunoproteasome (iCP).

| Proteasome Subunit | Target | IC50 (µM) | Selectivity (Fold) |

| Immunoproteasome | β2i (MECL-1) | 0.22 | - |

| β1i (LMP2) | >100 | >455 | |

| β5i (LMP7) | >100 | >455 | |

| Constitutive Proteasome | β2c | 9.9 | 45 |

| β1c | >100 | >455 | |

| β5c | >100 | >455 |

Data sourced from Xin, B.-T., et al. (2019).

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound (Compound 5)

A detailed, step-by-step synthesis protocol for this compound is typically found in the supplementary materials of the primary research article describing its development. Researchers are advised to consult this source for precise reagent quantities, reaction conditions, and purification methods. The general synthetic strategy involves a multi-step process starting from commercially available materials to construct the peptide-like backbone and the epoxyketone warhead.

Determination of Inhibitor Potency and Selectivity using Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to determine the IC50 values and selectivity of inhibitors against active enzymes in a complex biological sample.

Materials:

-

Cell lines expressing both constitutive and immunoproteasomes (e.g., Raji cells)

-

This compound and other inhibitors of interest

-

Activity-based probes (ABPs) for proteasome subunits (e.g., fluorescently tagged or biotinylated pan-reactive or subunit-specific probes)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5% CHAPS)

-

SDS-PAGE gels and electrophoresis apparatus

-

Fluorescence gel scanner or streptavidin-HRP for western blotting

Protocol:

-

Cell Lysate Preparation: Harvest cells and prepare a whole-cell lysate by sonication or douncing in lysis buffer. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Inhibitor Incubation: Aliquot the cell lysate and pre-incubate with a serial dilution of this compound (or other inhibitors) for 30-60 minutes at 37°C. A DMSO control (vehicle) must be included.

-

Probe Labeling: Add the activity-based probe to each reaction and incubate for a specified time (e.g., 30-60 minutes) at 37°C. The concentration of the ABP should be optimized to achieve sufficient labeling of the target subunits without causing non-specific binding.

-

SDS-PAGE and Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

-

Visualization:

-

For fluorescent probes, visualize the labeled proteasome subunits directly using a fluorescence gel scanner.

-

For biotinylated probes, transfer the proteins to a membrane and detect the labeled subunits using streptavidin conjugated to horseradish peroxidase (HRP) followed by chemiluminescence detection.

-

-

Data Analysis: Quantify the band intensities for each proteasome subunit at different inhibitor concentrations. The intensity of the signal is inversely proportional to the activity of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical In Vivo Efficacy Study in a Mouse Model of Autoimmune Disease

While to date, there are no published in vivo studies specifically using this compound, this hypothetical protocol is based on established methods for evaluating other immunoproteasome inhibitors in preclinical models.

Animal Model:

-

A suitable mouse model for the autoimmune disease of interest (e.g., imiquimod-induced psoriasis model in C57BL/6 mice or experimental autoimmune encephalomyelitis (EAE) model in SJL/J mice).

Materials:

-

This compound

-

Vehicle for formulation (e.g., 10% sulfobutylether-β-cyclodextrin in 10 mM sodium citrate, pH 6.0)

-

Disease induction agent (e.g., imiquimod cream or MOG35-55 peptide for EAE)

Protocol:

-

Animal Acclimatization and Grouping: Acclimatize the mice to the facility for at least one week. Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Disease Induction: Induce the autoimmune disease according to the established protocol for the chosen model.

-

Inhibitor Administration:

-

Route: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection are common routes.

-

Dose and Schedule: Based on studies with similar compounds like ONX-0914, a starting dose could be in the range of 10 mg/kg, administered on alternate days. Dose-response studies should be performed to determine the optimal dose.

-

-

Monitoring and Endpoints:

-

Clinical Scoring: Monitor the mice daily for clinical signs of disease (e.g., skin thickness and inflammation score for psoriasis, clinical score for EAE).

-

Histological Analysis: At the end of the study, collect relevant tissues (e.g., skin, spinal cord) for histological analysis to assess inflammation and tissue damage.

-

Immunophenotyping: Isolate immune cells from draining lymph nodes, spleen, or the site of inflammation and analyze by flow cytometry to assess the frequency and activation state of different T-cell subsets (e.g., Th1, Th17).

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-17, TNF-α) in serum or tissue homogenates by ELISA or multiplex assay.

-

-

Statistical Analysis: Analyze the data using appropriate statistical tests to determine the significance of the observed effects of this compound treatment compared to the vehicle control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Inhibitor Profiling

Caption: Workflow for determining IC50 values using competitive ABPP.

Putative Signaling Consequences of β2i Inhibition

The precise downstream signaling cascade initiated by the selective inhibition of the β2i subunit is an active area of research. However, based on the known functions of the immunoproteasome, we can propose a logical relationship of potential downstream effects. The immunoproteasome is known to influence the NF-κB signaling pathway and the production of various cytokines that are crucial for T-cell differentiation and activation.

Caption: Potential signaling consequences of selective β2i inhibition by this compound.

Conclusion

This compound is a highly selective and potent inhibitor of the β2i subunit of the human immunoproteasome. Its specificity makes it an invaluable tool for elucidating the distinct roles of this catalytic subunit in immune regulation and disease pathogenesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies, paving the way for new discoveries in the field of immunoproteasome biology and the development of novel therapeutic strategies. Further research, particularly in vivo studies and detailed signaling pathway analysis, will continue to unravel the full potential of targeting the β2i subunit with inhibitors like this compound.

References

- 1. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]

- 2. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Function of the β2i Subunit and its Selective Inhibition by LU-002i

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The immunoproteasome is a specialized variant of the proteasome complex, critical for cellular immune responses and protein homeostasis under inflammatory conditions. Its catalytic core contains three distinct subunits—β1i, β2i, and β5i—that replace their constitutive counterparts. The β2i subunit (also known as MECL-1 or PSMB10) possesses trypsin-like activity and plays a crucial role in generating specific peptide fragments for MHC class I antigen presentation. Understanding its precise function is paramount for immunology and the development of targeted therapeutics for autoimmune diseases and cancer. LU-002i is a potent and selective small molecule inhibitor of the β2i subunit, serving as an invaluable chemical tool for elucidating its biological roles. This guide provides a comprehensive overview of the β2i subunit, the mechanism of this compound, and the experimental protocols used for its characterization.

The Immunoproteasome and the β2i Subunit

The 26S proteasome is the primary engine for regulated protein degradation in eukaryotic cells.[1] In response to pro-inflammatory stimuli such as interferon-gamma (IFN-γ) and oxidative stress, cells express inducible catalytic subunits that assemble into a specialized form known as the immunoproteasome.[2][3] This variant is constitutively expressed in immune cells like T cells and B cells.[4]

In the immunoproteasome, the standard catalytic subunits β1, β2, and β5 are replaced by their inducible counterparts:

-

β1i (LMP2, PSMB9) replaces β1 (caspase-like activity).

-

β2i (MECL-1, PSMB10) replaces β2 (trypsin-like activity).[5]

-

β5i (LMP7, PSMB8) replaces β5 (chymotrypsin-like activity).

The assembly process is hierarchical; the incorporation of β1i is a prerequisite for the addition of the β2i subunit. The primary function of the immunoproteasome is to cleave ubiquitinated proteins into shorter peptides that are subsequently presented by the MHC I complex to cytotoxic T cells, a cornerstone of the adaptive immune response. While the enzymatic specificities are broadly similar to their constitutive counterparts, the cleavage patterns of the immunosubunits are altered, favoring the production of peptides that bind efficiently to MHC class I molecules. The β2i subunit, with its trypsin-like activity, preferentially cleaves peptide bonds after basic residues.

Beyond its canonical role in antigen presentation, emerging evidence suggests the immunoproteasome, and specifically the β2i subunit, is involved in other cellular processes. For instance, it has been shown to play a protective role against myocardial ischemia/reperfusion injury by modulating mitochondrial dynamics.

This compound: A Selective β2i Inhibitor

The development of subunit-selective proteasome inhibitors is crucial for dissecting the specific functions of each catalytic site. Due to the high structural similarity between the β2c (constitutive) and β2i (inducible) subunits, designing selective inhibitors has been a significant challenge.

This compound is an epoxyketone-based, irreversible inhibitor developed through structure-based design and library screening. It demonstrates significant selectivity for the β2i subunit over its constitutive counterpart, β2c, making it a valuable tool for biological investigation.

Quantitative Data on Inhibitor Potency

The potency and selectivity of this compound have been quantified using biochemical assays, primarily competitive activity-based protein profiling (ABPP). The half-maximal inhibitory concentration (IC₅₀) is a key metric for inhibitor potency.

| Compound | Target Subunit | IC₅₀ (nM) | Selectivity | Reference |

| This compound | β2i | 220 | 45-fold over β2c | |

| This compound | β2c | ~9900 | - | |

| LU-002c | β2c | 8 | 40-fold over β2i | |

| LU-102 | β2c / β2i | Similar Potency | Non-selective (β2) |

Key Experimental Protocols

The characterization of this compound relies heavily on activity-based protein profiling (ABPP), a powerful chemoproteomic technique to assess enzyme activity directly in complex biological samples.

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to determine the IC₅₀ values of an inhibitor by measuring its ability to compete with a broad-spectrum, fluorescently-tagged activity-based probe (ABP) for binding to the active site of the target enzyme.

Objective: To determine the potency and selectivity of this compound against proteasome subunits in cell lysates.

Materials:

-

Cell line expressing both constitutive and immunoproteasomes (e.g., Raji lymphoma cells).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP).

-

This compound stock solution (in DMSO).

-

Broad-spectrum proteasome activity-based probe (e.g., Me4BodipyFL-Ahx3Leu3-VS).

-

SDS-PAGE reagents and equipment.

-

Fluorescence gel scanner.

Methodology:

-

Cell Lysate Preparation:

-

Harvest Raji cells and wash with cold PBS.

-

Resuspend the cell pellet in lysis buffer and lyse via sonication or Dounce homogenization on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract) and determine protein concentration using a BCA or Bradford assay.

-

-

Inhibitor Incubation:

-

Dilute the cell lysate to a final concentration of 1 mg/mL.

-

Aliquot the lysate into microcentrifuge tubes.

-

Add this compound at a range of final concentrations (e.g., from 1 nM to 50 µM) to the lysates. Include a DMSO-only vehicle control.

-

Incubate the samples for 30-60 minutes at 37°C to allow the inhibitor to bind to its target.

-

-

Probe Labeling:

-

Add the fluorescent activity-based probe to each sample at a final concentration of ~200-500 nM.

-

Incubate for 1-2 hours at 37°C. The probe will label the active sites of proteasome subunits that were not blocked by this compound.

-

-

Analysis:

-

Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Scan the gel using a fluorescence scanner at the appropriate wavelength for the probe's fluorophore.

-

Quantify the fluorescence intensity of the bands corresponding to the different proteasome subunits (β2i, β2c, etc.).

-

Plot the remaining activity (fluorescence intensity) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Conclusion

The β2i subunit is an integral component of the immunoproteasome, with a well-established role in shaping the peptide repertoire for adaptive immunity and emerging functions in other critical cellular pathways. The development of this compound as a potent and selective inhibitor provides an essential chemical tool for researchers. Its use allows for the precise interrogation of β2i function in health and disease, paving the way for novel therapeutic strategies targeting the immunoproteasome in autoimmune disorders, cancers, and inflammatory conditions. The continued application of advanced methodologies like activity-based protein profiling will further refine our understanding of this critical enzyme and its network of interactions.

References

- 1. Structure and Function of the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunoproteasome - Wikipedia [en.wikipedia.org]

- 3. Subunit specific inhibitors of proteasomes and their potential for immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Functional and Mechanistic Roles of Immunoproteasome Subunits in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

LU-002i: A Deep Dive into its Role in Selective Proteasome Inhibition and Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LU-002i, a selective inhibitor of the immunoproteasome subunit β2i. We will delve into its mechanism of action, present key quantitative data, and outline the experimental methodologies used in its characterization. This document is intended to serve as a valuable resource for researchers in the fields of drug discovery, cell biology, and immunology.

Introduction to Proteasome Inhibition and this compound

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular processes such as signal transduction, cell cycle control, and apoptosis.[1] The 26S proteasome is a large multi-protein complex responsible for the degradation of ubiquitinated proteins. It is composed of a 20S core particle, which contains the catalytic active sites, and a 19S regulatory particle.

In mammals, there are two major types of proteasomes: the constitutive proteasome (cCP) and the immunoproteasome (iCP). The iCP is primarily expressed in cells of hematopoietic origin and is involved in MHC class I antigen presentation. The catalytic subunits of the cCP are β1c, β2c, and β5c, while the iCP contains the alternative catalytic subunits β1i (LMP2), β2i (MECL1), and β5i (LMP7). The distinct substrate specificities of these subunits have made them attractive targets for selective inhibitors.

This compound is a novel epoxyketone-based inhibitor that demonstrates high selectivity for the β2i subunit of the human immunoproteasome.[2][3] Its development has provided a valuable tool for studying the specific roles of the β2i subunit in various cellular processes and pathological conditions.

Mechanism of Action

This compound functions as a selective inhibitor of the β2i subunit of the immunoproteasome. Its mechanism relies on the formation of a covalent bond with the N-terminal threonine residue of the active site. The selectivity of this compound for β2i over its constitutive counterpart, β2c, is attributed to specific interactions between the inhibitor and amino acid residues within the S1 substrate-binding pocket of the β2i subunit.[2][3]

The following diagram illustrates the general mechanism of proteasome inhibition leading to protein degradation disruption.

Caption: Mechanism of proteasome inhibition by this compound.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified using various biochemical and cell-based assays. The following tables summarize the key findings from studies on this compound and related compounds.

| Compound | Target Subunit | IC50 (nM) | Selectivity (fold) | Reference |

| This compound (5) | β2i | 220 | 45 (over β2c) | |

| LU-002c (4) | β2c | 8 | 40 (over β2i) | |

| LU-102 (1) | β2c/β2i | - | - | |

| ONX 0914 (3) | β5i | - | - |

Table 1: Inhibitory Potency and Selectivity of this compound and Related Compounds. IC50 values were determined by competitive activity-based protein profiling (ABPP).

| Compound | Description | Activity | IC50 (µM) | Reference |

| 5 (this compound) | Mixture of stereoisomers | Active | 0.18 | |

| 68 (R)-stereoisomer | Partially reduced naphthyl ring | Inactive | - | |

| 71 (S)-stereoisomer | Partially reduced naphthyl ring | Active, but less potent | 2.5 |

Table 2: Activity of this compound Stereoisomers. The decalin moiety of this compound was synthesized as a mixture of stereoisomers. Subsequent studies aimed to distinguish the activity of individual stereomers.

Experimental Protocols

The characterization of this compound involved a series of sophisticated experimental techniques. Below are the generalized protocols for the key experiments cited in the literature.

Competitive Activity-Based Protein Profiling (ABPP)

This technique is used to determine the potency and selectivity of inhibitors against proteasome subunits in a complex biological sample, such as a cell lysate.

Objective: To measure the IC50 values of this compound for the different catalytic subunits of the proteasome.

Protocol:

-

Lysate Preparation: Raji cells, a human B-cell lymphoma line, are lysed to release the cellular proteins, including the proteasomes.

-

Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specific period to allow for binding to the proteasome subunits.

-

Probe Labeling: A broad-spectrum, activity-based probe (e.g., a fluorescently tagged proteasome probe) is added to the lysate. This probe covalently binds to the active sites of the proteasome subunits that are not already occupied by the inhibitor.

-

SDS-PAGE and Fluorescence Scanning: The proteins in the lysate are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then scanned to detect the fluorescence signal from the probe.

-

Data Analysis: The intensity of the fluorescent bands corresponding to the different proteasome subunits is quantified. A decrease in fluorescence intensity with increasing inhibitor concentration indicates successful competition for the active site. The IC50 value is calculated as the concentration of the inhibitor that reduces the probe labeling by 50%.

Caption: Workflow for Competitive Activity-Based Protein Profiling.

Co-crystallization with Humanized Yeast Proteasomes

To understand the structural basis of this compound's selectivity, co-crystal structures with a model proteasome are determined.

Objective: To visualize the interactions between this compound and the β2i subunit active site.

Protocol:

-

Protein Expression and Purification: The yeast 20S proteasome, with its β2 subunit humanized to mimic the human β2i, is expressed and purified.

-

Co-crystallization: The purified proteasome is incubated with the inhibitor this compound to form a complex. Crystallization conditions are screened to obtain high-quality crystals of the proteasome-inhibitor complex.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the three-dimensional structure of the proteasome-inhibitor complex. The final structure is refined to ensure its accuracy.

-

Analysis of Interactions: The refined structure is analyzed to identify the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the β2i active site.

References

In-Depth Technical Review of the Proteasome Inhibitor LU-002i

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LU-002i is a potent and selective inhibitor of the human immunoproteasome subunit β2i (also known as MECL-1), with significant selectivity over its constitutive counterpart, β2c. Developed through a structure-based design approach, this compound is a peptide epoxyketone that serves as a valuable research tool for dissecting the specific roles of the β2i subunit in cellular processes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization. All quantitative data has been summarized for clarity, and key experimental workflows are visualized.

Introduction and Mechanism of Action

The proteasome is a multi-catalytic protease complex essential for protein degradation and maintaining cellular homeostasis. The 20S core particle of the proteasome contains the catalytically active subunits. In most tissues, the constitutive proteasome (cCP) is expressed, containing the β1c, β2c, and β5c subunits. In cells of the immune system, the expression of the immunoproteasome (iCP) is induced, where the catalytic subunits are replaced by β1i (LMP2), β2i (MECL-1), and β5i (LMP7).

This compound was developed as a subunit-selective inhibitor to probe the function of the β2i active site. It is a peptide epoxyketone, a class of inhibitors known to form a covalent bond with the N-terminal threonine residue of the proteasome's active sites. The selectivity of this compound for β2i over β2c was achieved through a rational design strategy, starting from the less selective inhibitor ONX 0914.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and related compounds was primarily assessed using a competitive activity-based protein profiling (ABPP) assay in Raji cell lysates, which contain both constitutive and immunoproteasomes.[1] The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound | Target Subunit | IC50 (nM)[1] | Selectivity (β2c/β2i fold)[1] |

| This compound (5) | β2i | 220 | 45 |

| This compound (5) | β2c | >10000 | |

| LU-002c (4) | β2c | 8 | 0.05 (20-fold β2i/β2c) |

| LU-002c (4) | β2i | 160 | |

| ONX 0914 (3) | β5i | - | - |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of a peptide backbone followed by the introduction of the epoxyketone warhead. While the full, detailed synthesis scheme is extensive and proprietary to the developing researchers, the general approach for similar peptide epoxyketones has been described.[1] It typically involves standard solid-phase or solution-phase peptide synthesis followed by the coupling of a custom-synthesized epoxyketone moiety.

Competitive Activity-Based Protein Profiling (ABPP) in Raji Cell Lysates

This assay is the cornerstone for determining the IC50 values of this compound. It allows for the simultaneous assessment of inhibition against all six catalytic subunits of the constitutive and immunoproteasomes in a complex biological sample.

Principle: A fluorescently tagged or biotinylated broad-spectrum proteasome probe is used to label the active proteasome subunits. In a competitive experiment, the cell lysate is pre-incubated with the inhibitor of interest (e.g., this compound) at various concentrations before the probe is added. The inhibitor competes with the probe for binding to the active sites. The resulting signal from the labeled subunits is detected by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry. A reduction in signal intensity corresponds to the inhibitory activity of the compound.

Detailed Protocol:

-

Cell Lysate Preparation:

-

Raji cells are harvested and washed with PBS.

-

Cells are lysed in a suitable buffer (e.g., Tris-HCl with NaCl, MgCl2, and DTT).

-

The lysate is cleared by centrifugation to remove cell debris.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Inhibitor Incubation:

-

The cell lysate is diluted to a final protein concentration of 1 mg/mL.

-

The lysate is pre-incubated with varying concentrations of this compound (or other test compounds) for 30 minutes at 37°C.

-

-

Probe Labeling:

-

A broad-spectrum proteasome activity-based probe (e.g., a fluorescently tagged epoxyketone) is added to the lysate to a final concentration of 200 nM.

-

The labeling reaction is allowed to proceed for 1 hour at 37°C.

-

-

SDS-PAGE and Fluorescence Scanning:

-

The reaction is quenched by the addition of SDS-PAGE loading buffer.

-

The samples are resolved on a 12.5% SDS-PAGE gel.

-

The gel is scanned using a fluorescence scanner to visualize the labeled proteasome subunits.

-

-

Data Analysis:

-

The fluorescence intensity of the bands corresponding to each proteasome subunit is quantified.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Proteasome Inhibition Assay in Intact RPMI-8226 Cells

This assay evaluates the cell permeability and intracellular activity of the inhibitor.

Principle: Intact RPMI-8226 cells are treated with the inhibitor, after which the cells are lysed, and the remaining proteasome activity is measured using an activity-based probe.

Detailed Protocol:

-

Cell Treatment:

-

RPMI-8226 cells are cultured to the desired density.

-

Cells are treated with varying concentrations of this compound for 2 hours.

-

-

Cell Lysis and Probe Labeling:

-

After treatment, the cells are harvested, washed, and lysed.

-

The proteasome activity in the lysate is then labeled with a fluorescent activity-based probe as described in the ABPP protocol.

-

-

Analysis:

-

The samples are analyzed by SDS-PAGE and fluorescence scanning to determine the extent of proteasome inhibition within the cells.

-

Visualizations

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Caption: Logical Flow of this compound's Structure-Based Design.

Conclusion

This compound is a well-characterized, selective inhibitor of the immunoproteasome subunit β2i. Its development and characterization, primarily through competitive activity-based protein profiling, have provided a valuable chemical tool for studying the specific biological roles of this subunit. The detailed protocols provided herein offer a guide for researchers aiming to utilize this compound or similar compounds in their own studies. As a research compound, there is no publicly available information on clinical trials involving this compound. Future investigations may further elucidate the therapeutic potential of selectively targeting the β2i subunit in various disease contexts.

References

Structural Basis for LU-002i Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular determinants underlying the selectivity of LU-002i, a potent and selective inhibitor of the β2i (MECL-1) subunit of the immunoproteasome. Understanding this selectivity is crucial for the development of next-generation proteasome inhibitors with improved therapeutic indices.

Introduction to this compound and Proteasome Inhibition

The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and antigen presentation. The 20S core particle of the proteasome houses the catalytically active subunits. In mammals, two major types of proteasomes exist: the constitutive proteasome (cCP) and the immunoproteasome (iCP). The iCP is predominantly expressed in cells of hematopoietic origin and is induced by pro-inflammatory cytokines.

The cCP contains the active subunits β1c (caspase-like), β2c (trypsin-like), and β5c (chymotrypsin-like). In the iCP, these are replaced by β1i (LMP2), β2i (MECL-1), and β5i (LMP7), respectively. While inhibitors targeting the β5 subunit have been successful clinically (e.g., bortezomib), they often lack selectivity between the constitutive and immunoproteasome, leading to off-target effects. This compound was developed as a highly selective inhibitor of the β2i subunit, offering a valuable tool to probe the specific functions of this subunit and a potential therapeutic agent with a more targeted profile.[1][2][3][4][5]

Quantitative Analysis of this compound Selectivity

This compound is an epoxyketone-based inhibitor that demonstrates significant selectivity for the β2i subunit over its constitutive counterpart, β2c. The development of this compound was a result of a focused chemical synthesis and screening effort aimed at exploiting the subtle structural differences between the β2c and β2i active sites.

The inhibitory activity of this compound and its precursor compounds are summarized in the tables below. The data was primarily generated using competitive activity-based protein profiling (ABPP) in cell lysates.

Table 1: Inhibitory Potency and Selectivity of this compound and Related Compounds

| Compound | Target Subunit | IC50 (nM) | Selectivity (fold, β2c/β2i) | Reference |

| This compound (5) | β2i | 220 | 45 | |

| β2c | ~9900 | |||

| LU-002c (4) | β2c | 8 | 1/40 (β2i/β2c) | |

| β2i | 320 | |||

| LU-102 (1) | β2c | 23 | ~1 | |

| β2i | 21 |

Table 2: Apparent IC50 (μM) Values of this compound against Six Catalytic Proteasome Subunits in Raji Cell Lysates

| Compound | β1c | β1i | β2c | β2i | β5c | β5i |

| This compound (5) | >10 | >10 | >10 | 0.18 | >10 | >10 |

Data from competitive ABPP assays.

Structural Basis of Selectivity

The high selectivity of this compound for β2i over β2c, despite the high structural similarity of these two subunits, was elucidated through a combination of medicinal chemistry, yeast mutagenesis, and X-ray crystallography. Co-crystal structures of β2-humanized yeast proteasomes in complex with this compound and its analogue LU-002c revealed the key interactions governing subunit specificity.

The development of this compound stemmed from the observation that replacing the P1 residue of the less selective inhibitor LU-102 with a bulkier 1-decyl-alanine residue enhanced selectivity for β2i. This suggests that the S1 binding pocket of the β2i subunit can accommodate larger hydrophobic residues more favorably than the S1 pocket of the β2c subunit.

While the precise atomic coordinates from the co-crystal structures are detailed in the primary literature, the key takeaway is that the selectivity is not driven by major conformational changes but rather by subtle differences in the shape and electrostatic environment of the substrate-binding channels.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the selectivity of this compound.

Competitive Activity-Based Protein Profiling (ABPP)

This assay is used to determine the inhibitory potency (IC50) of compounds against the active proteasome subunits in a complex biological sample, such as cell lysates.

-

Lysate Preparation: Human cell lines (e.g., Raji) are lysed to release the proteasomes.

-

Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 1 hour) to allow for target engagement.

-

Probe Labeling: A broad-spectrum, activity-based probe (ABP) that covalently modifies the active sites of all proteasome subunits is added to the lysate. The ABP is typically tagged with a reporter molecule (e.g., a fluorophore or biotin). The inhibitor, if bound to the active site, will prevent the ABP from labeling the subunit.

-

SDS-PAGE and Detection: The labeled proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The level of labeling of each proteasome subunit is quantified by in-gel fluorescence scanning or western blotting.

-

Data Analysis: The reduction in probe labeling at different inhibitor concentrations is used to calculate the IC50 value.

X-ray Crystallography of Humanized Yeast Proteasomes

To visualize the binding mode of the inhibitors, co-crystal structures were obtained using yeast 20S proteasomes that were engineered to contain the human β2c or β2i subunits.

-

Protein Expression and Purification: The humanized yeast proteasomes are expressed and purified to high homogeneity.

-

Co-crystallization: The purified proteasome is incubated with the inhibitor (e.g., this compound) to form a complex. This complex is then subjected to crystallization screening to find conditions that yield diffraction-quality crystals.

-

Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected. The diffraction data is then processed to determine the three-dimensional atomic structure of the proteasome-inhibitor complex.

-

Structural Analysis: The final structure is analyzed to identify the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues of the active site.

Visualizations

Proteasome Inhibition Signaling Pathway

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.h-och.ch [research.h-och.ch]

The Impact of LU-002i on Cellular Signaling: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction: LU-002i is a highly selective, cell-permeable inhibitor of the β2i (LMP2) and β2c (trypsin-like) subunits of the human immunoproteasome and constitutive proteasome, respectively. Developed through structure-based design, this epoxyketone-based compound serves as a valuable tool for dissecting the specific roles of these catalytic subunits in various cellular processes. This technical guide provides a comprehensive overview of this compound's impact on key cellular signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Selective Proteasome Inhibition

This compound was designed for high selectivity towards the β2 subunits of both the immunoproteasome (β2i) and the constitutive proteasome (β2c). Its inhibitory activity has been quantified using competitive activity-based protein profiling (ABPP) in Raji cell lysates, which express both proteasome types. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective nature.

| Proteasome Subunit | IC50 (nM) | Selectivity Ratio (β2c/β2i) |

| β2i (LMP2) | 220 | 45-fold selective for β2i over β2c |

| β2c | 12,100 | |

| β1i (LMP7) | >100,000 | |

| β1c | >100,000 | |

| β5i (LMP10) | >100,000 | |

| β5c | >100,000 | |

| Data from Xin, B.-T., et al. (2019).[1][2] |

Impact on Cellular Signaling Pathways

While direct studies on the comprehensive signaling effects of this compound are emerging, the functional consequences of selective β2 subunit inhibition can be inferred from studies of related compounds and the known roles of the proteasome. The primary downstream effects are anticipated to involve pathways regulated by protein degradation, most notably the NF-κB signaling cascade.

The NF-κB Signaling Pathway

The canonical NF-κB pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. Its activation is tightly controlled by the inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Proteasome inhibitors, by blocking IκBα degradation, are generally expected to suppress canonical NF-κB activation. Studies on the β2-selective inhibitor LU-102 have shown that, in contrast to β5-targeting inhibitors like bortezomib, it leads to a reduction in IκBα phosphorylation.[3] This suggests that selective β2 inhibition by compounds like this compound may offer a more nuanced approach to modulating NF-κB signaling, potentially avoiding some of the off-target effects associated with broader proteasome inhibition.

Induction of Apoptosis

Proteasome inhibition is a well-established strategy for inducing apoptosis in cancer cells. The accumulation of pro-apoptotic proteins, such as p53, and the stabilization of cell cycle inhibitors are key mechanisms. Furthermore, the disruption of protein homeostasis by proteasome inhibitors can lead to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR), which can ultimately trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the activation of caspases. While direct studies with this compound are needed, it is plausible that its inhibition of the proteasome contributes to the induction of apoptosis.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to determine the potency and selectivity of proteasome inhibitors.

Materials:

-

Raji cell lysate

-

This compound stock solution (in DMSO)

-

Activity-based probes (e.g., fluorescently labeled pan-reactive or subunit-specific proteasome probes)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 2 mM ATP)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Thaw Raji cell lysate on ice.

-

Pre-incubate the lysate with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Add the activity-based probe to the lysate and incubate for a further 1-2 hours at 37°C.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteasome subunits using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of the bands corresponding to the proteasome subunits.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound represents a significant tool for the specific interrogation of the β2 subunits of the proteasome. Its high selectivity allows for the decoupling of β2-mediated cellular events from those orchestrated by other catalytic subunits. While its precise impact on a wide array of signaling pathways is an active area of investigation, the foundational role of the proteasome in protein degradation strongly implicates this compound as a modulator of the NF-κB and apoptotic pathways. The experimental protocols provided herein offer a starting point for researchers to further explore the nuanced cellular effects of this potent and selective inhibitor. Future studies employing quantitative proteomics and phosphoproteomics will undoubtedly provide a more detailed map of the signaling networks regulated by this compound.

References

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. The novel β2-selective proteasome inhibitor LU-102 decreases phosphorylation of I kappa B and induces highly synergistic cytotoxicity in combination with ibrutinib in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ubiqbio.com [ubiqbio.com]

The Therapeutic Potential of LU-002i: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

LU-002i is a potent and highly selective small molecule inhibitor of the β2i (also known as MECL-1 or PSMB10) subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome, a critical cellular complex responsible for protein degradation, that is predominantly expressed in hematopoietic cells and can be induced in other cells by pro-inflammatory cytokines. By selectively targeting the β2i subunit, this compound presents a promising therapeutic strategy for a range of autoimmune diseases and neuroinflammatory conditions, offering the potential for targeted immunomodulation with a favorable safety profile compared to broader proteasome inhibitors. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and mechanistic pathways related to the therapeutic potential of this compound.

Core Data: Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound have been characterized using competitive activity-based protein profiling (ABPP) in human Raji cell lysates. This methodology allows for the direct assessment of the inhibitor's ability to compete with a fluorescently labeled or biotinylated probe for the active site of the target enzyme within a complex biological sample.

| Target Subunit | IC50 (nM) | Selectivity (β2c/β2i) | Reference |

| β2i (MECL-1) | 220 | 45-fold | [1] |

| β2c | - | [1] | |

| β1i (LMP2) | > 100,000 | [2] | |

| β5i (LMP7) | > 100,000 | [2] | |

| β1c | > 100,000 | [2] | |

| β5c | > 100,000 |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by selectively inhibiting the trypsin-like activity of the β2i subunit of the immunoproteasome. This targeted inhibition is expected to modulate downstream signaling pathways critical to the inflammatory response, primarily the NF-κB and MHC class I antigen presentation pathways.

NF-κB Signaling Pathway

The immunoproteasome, including the β2i subunit, plays a role in the canonical NF-κB signaling pathway by degrading the inhibitor of NF-κB, IκB. Inhibition of β2i by this compound is hypothesized to interfere with this degradation, leading to the stabilization of IκB and subsequent sequestration of NF-κB in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Caption: this compound inhibits the immunoproteasome's β2i subunit, preventing IκB degradation and subsequent NF-κB activation.

MHC Class I Antigen Presentation Pathway

The immunoproteasome is crucial for generating peptide antigens from intracellular proteins for presentation by MHC class I molecules to CD8+ T cells. The β2i subunit contributes to the production of peptides with specific C-terminal residues that are optimal for MHC class I binding. By inhibiting β2i, this compound may alter the repertoire of presented peptides, potentially reducing the presentation of autoantigens in autoimmune diseases.

Caption: this compound alters peptide generation for MHC class I presentation by inhibiting the β2i subunit.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and specific application of this compound are not publicly available, the following outlines the general methodology for a key experiment used in its characterization.

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To determine the IC50 value of this compound for the β2i subunit of the immunoproteasome.

Materials:

-

Human Raji cell line (or other cells expressing the immunoproteasome)

-

This compound

-

β2i-selective activity-based probe (e.g., a fluorescently tagged or biotinylated probe with a warhead that covalently modifies the active site of β2i)

-

Lysis buffer (e.g., Tris-HCl, pH 7.4, with detergents and protease inhibitors)

-

SDS-PAGE gels and running buffer

-

Fluorescence scanner or streptavidin-HRP and chemiluminescence detection reagents

Methodology:

-

Cell Lysate Preparation: Harvest Raji cells and prepare a cell lysate by sonication or douncing in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Inhibitor Incubation: Aliquot the cell lysate and incubate with varying concentrations of this compound (e.g., in a serial dilution) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for target engagement.

-

Probe Labeling: Add the β2i-selective activity-based probe to each reaction and incubate for a further specified time (e.g., 30 minutes) to allow the probe to label any active β2i subunits that are not inhibited by this compound.

-

Quenching and Sample Preparation: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Detection and Analysis:

-

Fluorescent Probe: Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the probe's fluorophore.

-

Biotinylated Probe: Transfer the proteins to a membrane, block, and probe with streptavidin-HRP followed by a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensity corresponding to the probe-labeled β2i subunit. Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

Caption: Workflow for determining the IC50 of this compound using competitive activity-based protein profiling.

Therapeutic Potential